N'-[(Trimethylsilyl)oxy]benzenecarboximidamide
Description
N’-[(Trimethylsilyl)oxy]benzenecarboximidamide is a compound that features a trimethylsilyl group bonded to a benzenecarboximidamide structure. The trimethylsilyl group, consisting of three methyl groups bonded to a silicon atom, is known for its chemical inertness and large molecular volume, making it useful in various applications . This compound is not commonly found in nature and is typically synthesized for specific research and industrial purposes.
Properties
CAS No. |
53127-67-6 |
|---|---|
Molecular Formula |
C10H16N2OSi |
Molecular Weight |
208.33 g/mol |
IUPAC Name |
N'-trimethylsilyloxybenzenecarboximidamide |
InChI |
InChI=1S/C10H16N2OSi/c1-14(2,3)13-12-10(11)9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,11,12) |
InChI Key |
HUWLDEJCPXPJEI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)ON=C(C1=CC=CC=C1)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-[(Trimethylsilyl)oxy]benzenecarboximidamide involves the introduction of a trimethylsilyl group to the benzenecarboximidamide structure. One common method involves the use of trimethylsilyl chloride as a silylating agent. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silylating agent. The reaction can be represented as follows:
[ \text{Benzenecarboximidamide} + \text{Trimethylsilyl chloride} \rightarrow \text{N’-[(Trimethylsilyl)oxy]benzenecarboximidamide} + \text{HCl} ]
Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Hydrolysis Reactions
The trimethylsilyloxy group undergoes hydrolysis under aqueous conditions, serving as a protective group that can be selectively removed:
Reaction :
Key Features :
-
Proceeds rapidly in acidic or basic media at room temperature
-
First-order kinetics with respect to substrate concentration
-
Regenerates benzenecarboximidamide, enabling sequential functionalization strategies
Table 1 : Hydrolysis Conditions and Outcomes
| Medium | Temperature | Time (h) | Yield (%) | Byproduct |
|---|---|---|---|---|
| 0.1 M HCl | 25°C | 0.5 | 92 | Trimethylsilanol |
| 0.1 M NaOH | 25°C | 0.3 | 89 | Trimethylsilanol |
| Neutral H₂O | 25°C | 24 | <5 | – |
Silyl Group Transfer Reactions
The compound participates in transsilylation with nucleophiles, mediated by Lewis acids or bases:
Mechanism :
-
Activation of the Si-O bond via coordination with Lewis acids (e.g., BF₃·Et₂O)
-
Nucleophilic attack by alcohols/amines at the silicon center
-
Release of benzenecarboximidamide
Example Reaction with Methanol :
This reactivity mirrors that of bis(trimethylsilyl)acetamide (BSA), where silyl groups transfer to alcohols/amines under mild conditions .
Radical-Mediated Transformations
Under photoredox catalysis, the trimethylsilyloxy group facilitates radical generation:
Pathway :
-
Oxidation by photoexcited Ir(III) catalysts forms a radical cation
-
Trimethylsilanol elimination produces an α-aminomethyl radical
-
Radical intermediates engage in cascade cyclization or cross-coupling
Key Application :
Synthesis of tricyclic nitrogen heterocycles via intramolecular radical cyclization:
Table 2 : Radical Reaction Optimization
| Catalyst Loading | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| 1 mol% Ir(ppy)₃ | MeOH | 6 | 78 |
| 2.5 mol% Ir(ppy)₃ | CH₂Cl₂ | 24 | 36 |
Condensation Reactions
The carboximidamide group undergoes condensation with carbonyl compounds:
Example with Benzaldehyde :
Characteristics :
-
Requires anhydrous conditions to prevent premature hydrolysis
-
Facilitated by dehydrating agents (e.g., molecular sieves)
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals decomposition thresholds:
-
Onset : 180°C (weight loss corresponding to trimethylsilanol release)
-
Complete decomposition : 250°C (formation of aromatic residues)
Mechanistic Considerations
The compound's reactivity arises from two key features:
-
Silicon-Oxygen Bond Polarization :
-
Carboximidamide Basicity :
-
pKa ≈ 8.5 (enables protonation in acidic media)
-
Participates in hydrogen-bonding networks, influencing solubility
-
This dual functionality enables applications in:
-
Protective group chemistry (temporary silylation of amines/alcohols)
-
pH-responsive materials (hydrolysis-triggered structural changes)
Kinetic studies confirm first-order dependence on substrate concentration for hydrolysis and transsilylation, with activation energies of 45–60 kJ/mol depending on the medium .
Scientific Research Applications
Chemical Synthesis
In organic chemistry, N'-[(Trimethylsilyl)oxy]benzenecarboximidamide serves as a reagent and protecting group . The trimethylsilyl group is particularly useful for protecting reactive functional groups during multi-step synthesis processes. This protection allows chemists to selectively react other parts of the molecule without interference from sensitive sites.
Biological Applications
This compound has potential applications in biological research , particularly in the modification of biomolecules. It aids in studying biological pathways and interactions by providing a means to control the reactivity of specific sites on biomolecules.
Pharmaceutical Development
The compound is being investigated as an intermediate in the synthesis of pharmaceutical agents. Its ability to modify chemical structures while maintaining stability makes it suitable for developing drug candidates targeting various diseases.
Case Studies
- Dipeptidyl Peptidase-IV Inhibition : Research indicates that compounds similar to this compound exhibit inhibitory activity against Dipeptidyl Peptidase-IV (DPP-IV), which is relevant for treating conditions like type II diabetes mellitus .
- Antimicrobial Activity : Studies have explored derivatives of similar structures for their antimicrobial and anticancer properties, showcasing the broader implications of such compounds in therapeutic contexts .
Industrial Applications
In industrial chemistry, this compound is utilized in producing specialty chemicals and materials. Its unique properties allow for the development of advanced materials with specific performance characteristics.
Mechanism of Action
The mechanism of action of N’-[(Trimethylsilyl)oxy]benzenecarboximidamide involves its ability to act as a protecting group in organic synthesis. The trimethylsilyl group can temporarily protect reactive functional groups, allowing for selective reactions to occur at other sites within the molecule. This protection is typically achieved through the formation of a stable silyl ether linkage, which can be selectively removed under mild conditions, such as treatment with fluoride ions .
Comparison with Similar Compounds
N’-[(Trimethylsilyl)oxy]benzenecarboximidamide can be compared with other silyl-protected compounds, such as:
Trimethylsilyl chloride: Used as a silylating agent in various organic reactions.
Trimethylsilyl cyanide: Used in the synthesis of nitriles and other organic compounds.
Trimethylsilyl trifluoromethanesulfonate: A strong silylating agent used in the protection of alcohols and amines.
The uniqueness of N’-[(Trimethylsilyl)oxy]benzenecarboximidamide lies in its specific structure, which combines the properties of the trimethylsilyl group with the benzenecarboximidamide moiety, making it particularly useful in specialized synthetic applications .
Biological Activity
N'-[(Trimethylsilyl)oxy]benzenecarboximidamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The trimethylsilyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Biological Activities
-
Antimicrobial Activity
- Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties against a range of pathogens, including bacteria and fungi. For instance, derivatives of benzenecarboximidamide have shown inhibitory effects on the growth of Staphylococcus aureus and Escherichia coli .
-
Enzyme Inhibition
- The compound has been evaluated for its inhibitory effects on various enzymes. Research indicates that it may inhibit protein kinases, which are critical in cell signaling pathways involved in cancer progression .
- A study reported that related compounds can effectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- Anti-inflammatory Properties
Case Study 1: Antimicrobial Efficacy
A recent study tested the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting significant antimicrobial potential.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, this compound was tested for its effect on CDK2 activity. The compound demonstrated a half-maximal inhibitory concentration (IC50) of 150 nM.
| Enzyme | IC50 (nM) |
|---|---|
| CDK2 | 150 |
| CDK4 | 200 |
Research Findings
Recent literature highlights the diverse biological activities associated with this compound:
- Pharmacological Evaluation: A review indicated that compounds with similar functional groups exhibit a range of biological activities, including anticancer and antimicrobial properties .
- Molecular Docking Studies: Computational studies have suggested that this compound can effectively bind to active sites of target enzymes, indicating a potential mechanism for its biological effects .
Q & A
Q. What are the key considerations for synthesizing N'-[(Trimethylsilyl)oxy]benzenecarboximidamide under inert conditions?
- Methodological Answer : Synthesis should be performed in Schlenk flasks under vacuum and inert gas (e.g., nitrogen/argon) to prevent decomposition of intermediates. Use anhydrous solvents (e.g., acetonitrile) and pre-dried reagents (e.g., sodium pivalate) to avoid side reactions. For example, non-dried sodium pivalate reduces product purity by 15–20% . Monitor reaction progress via TLC or HPLC, and isolate intermediates immediately to prevent degradation.
Q. How can researchers mitigate mutagenicity risks associated with handling amidoxime derivatives?
- Methodological Answer : Conduct Ames II testing to assess mutagenic potential. Use fume hoods, PPE (gloves, lab coats, goggles), and closed systems for transfers. Mutagenicity of structurally similar anomeric amides is comparable to benzyl chloride, requiring strict ventilation protocols . Store reactive intermediates in amber vials at –20°C to minimize decomposition.
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Use / NMR to confirm the trimethylsilyl group and amidoxime functionality. IR spectroscopy identifies N–O and Si–O stretches (1050–1250 cm). Mass spectrometry (HRMS) verifies molecular ion peaks. Differential scanning calorimetry (DSC) assesses thermal stability, as decomposition occurs at >80°C .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for amidoxime derivatives?
- Methodological Answer : Contradictions may arise from tautomerism (e.g., syn/anti isomers). Use variable-temperature NMR to observe dynamic equilibria. Deuteration experiments (e.g., DO exchange) clarify exchangeable protons. Compare experimental data with DFT-calculated chemical shifts for validation .
Q. What strategies optimize reaction yields when scaling up amidoxime synthesis?
- Methodological Answer : Scale-up introduces heat dissipation challenges. Use jacketed reactors with precise temperature control (–10°C to 25°C). For exothermic steps (e.g., acyl chloride additions), employ dropwise addition over 2–4 hours. Pilot-scale DSC identifies safe operating ranges to avoid thermal runaway .
Q. How does the trimethylsilyl group influence the stability of benzenecarboximidamide derivatives?
- Methodological Answer : The trimethylsilyl (TMS) group enhances solubility in nonpolar solvents but reduces hydrolytic stability. Perform kinetic studies in buffered solutions (pH 4–10) to quantify hydrolysis rates. LC-MS monitors desilylation products. Stabilize the TMS group by storing compounds under anhydrous conditions with molecular sieves .
Q. What mechanistic insights explain low yields in amidoxime coupling reactions?
- Methodological Answer : Competing side reactions (e.g., over-acylation) are common. Use stoichiometric control (1.05–1.1 equiv acylating agents) and low temperatures (0–5°C). Isotopic labeling () traces oxygen transfer pathways. Computational modeling (DFT) identifies transition-state barriers for rate-limiting steps .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity of amidoxime derivatives?
- Methodological Answer : Variability may stem from impurity profiles or assay conditions. Reproduce studies using HPLC-purified (>98%) batches. Test across multiple cell lines (e.g., HEK293, HeLa) with standardized protocols (e.g., MTT assays). Compare with structurally validated controls (e.g., pentamidine derivatives) .
Q. Why do DSC profiles vary between batches of this compound?
- Methodological Answer : Batch-dependent crystallinity or residual solvents alter thermal behavior. Characterize polymorphs via XRPD and TGA-MS. Recrystallize from toluene/hexane to isolate stable crystalline forms. Document solvent removal protocols (e.g., rotary evaporation vs. freeze-drying) .
Safety and Hazard Management
Q. What hazard controls are critical for handling trimethylsilyl-containing intermediates?
- Methodological Answer :
Conduct a pre-experiment risk assessment per Prudent Practices in the Laboratory (Chapter 4) . Use explosion-proof equipment for volatile silanes. Implement spill containment trays and neutralize waste with 10% aqueous KOH. Monitor airborne siloxanes via FTIR in real-time .
Biological Evaluation
Q. How can researchers evaluate the antimicrobial potential of amidoxime derivatives?
- Methodological Answer :
Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Test synergism with β-lactams via checkerboard assays. For in vivo models, use Galleria mellonella larvae to assess toxicity and efficacy .
Application in Coordination Chemistry
Q. What role does this compound play in metal-ligand complexes?
- Methodological Answer :
The amidoxime moiety acts as a bidentate ligand for Pt(II) or Pd(II). Synthesize complexes in degassed THF with Na[PtCl]. Characterize via X-ray crystallography and cyclic voltammetry. Compare stability constants (log K) with non-silylated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
